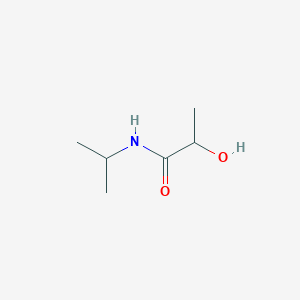

2-Hydroxy-n-(propan-2-yl)propanamide

Descripción general

Descripción

2-Hydroxy-n-(propan-2-yl)propanamide, also known as 2-hydroxy-N-isopropylpropanamide, is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a propanamide backbone. It is a versatile small molecule scaffold used in various research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-n-(propan-2-yl)propanamide typically involves the reaction of lactic acid with isopropylamine. The reaction proceeds as follows:

Lactic Acid and Isopropylamine Reaction: Lactic acid (2-hydroxypropanoic acid) reacts with isopropylamine under controlled conditions to form this compound.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-60°C. The pH of the reaction mixture is maintained between 7-8 to ensure optimal reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-n-(propan-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products Formed:

Oxidation: Formation of 2-oxo-N-isopropylpropanamide.

Reduction: Formation of N-isopropylpropanamide.

Substitution: Formation of substituted propanamides.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development and Design

2-Hydroxy-n-(propan-2-yl)propanamide serves as a versatile scaffold in drug development. Its structural properties allow it to interact with biological targets, making it useful in the design of enzyme inhibitors and other therapeutic agents. For example, studies have indicated its potential in modulating the activity of certain enzymes involved in metabolic pathways, which could lead to new treatments for metabolic disorders .

Case Study: Pain Management

Research has shown that derivatives of this compound can exhibit analgesic properties. A study published in 2020 explored its efficacy in pain management through modulation of opioid receptors, demonstrating promising results in preclinical models . This suggests that this compound could be developed into a safer alternative to traditional opioids.

Building Block for Complex Molecules

This compound acts as a building block in organic synthesis, facilitating the creation of more complex molecular structures. Its reactivity allows chemists to modify it further to produce various derivatives with enhanced properties .

Case Study: Synthesis of Amide Derivatives

A significant application of this compound is in the synthesis of amide derivatives for pharmaceutical applications. A patent describes a method for synthesizing these derivatives, highlighting their potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-n-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity.

Comparación Con Compuestos Similares

Lactic Acid Amide (Lactamide): Similar structure with a hydroxyl and amide group but lacks the isopropyl substitution.

2-Hydroxypropionamide: Similar backbone but different substituents.

Uniqueness: 2-Hydroxy-n-(propan-2-yl)propanamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties

Actividad Biológica

2-Hydroxy-n-(propan-2-yl)propanamide, also known by its chemical formula CHNO, is a compound of interest in various biological and medicinal research fields. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 129.18 g/mol

- IUPAC Name : 2-Hydroxy-N-isopropylpropanamide

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antibacterial and antifungal effects. Below is a summary of its key activities:

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.030 |

Table 1: Antibacterial activity of this compound

Antifungal Activity

The compound has also shown antifungal activity, particularly against Candida species. In vitro tests revealed the following MIC values:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.025 |

Table 2: Antifungal activity of this compound

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to cell death.

Case Studies

- Study on Antibacterial Properties : A recent study evaluated the effectiveness of various amide derivatives, including this compound, against common bacterial pathogens. The results indicated that the compound significantly inhibited the growth of S. aureus and E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of this compound against Candida species. The study found that it effectively inhibited fungal growth at low concentrations, suggesting its utility in antifungal therapies .

Propiedades

IUPAC Name |

2-hydroxy-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSYQFNLOOTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283032 | |

| Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-17-7 | |

| Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC11067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.